molecular formula C8H7N3O2 B3051794 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol CAS No. 36075-35-1

7-Methylpyrido[2,3-D]pyrimidine-2,4-diol

Cat. No. B3051794
CAS RN: 36075-35-1
M. Wt: 177.16 g/mol
InChI Key: MUMFMRMWLWUMDW-UHFFFAOYSA-N
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Description

7-Methylpyrido[2,3-D]pyrimidine-2,4-diol is a chemical compound with the CAS Number: 36075-35-1 . It has a molecular weight of 177.16 and its IUPAC name is 7-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione . It is a solid at room temperature .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H7N3O2 . The InChI code for this compound is 1S/C8H7N3O2/c1-4-2-3-5-6(9-4)10-8(13)11-7(5)12/h2-3H,1H3,(H2,9,10,11,12,13) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines include condensation, cyclization, elimination, methylation, and further condensation .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 177.16 . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Antitumor Activity

7-Methylpyrido[2,3-D]pyrimidine-2,4-diol derivatives have demonstrated potential in antitumor activity. One study described the synthesis of a compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, showing significant activity against the Walker 256 carcinosarcoma in rats. This compound acts as a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, a key enzyme in cancer proliferation (Grivsky et al., 1980).

Corrosion Inhibition

Research on new pyrimidine derivatives, including 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA), revealed their efficiency as organic inhibitors against the corrosion of mild steel in acidic environments. These compounds act as mixed-type inhibitors and exhibit favorable adsorption characteristics, aligning with the Langmuir adsorption isotherm (Yadav et al., 2015).

Synthetic Chemistry and Molecular Structure

Studies in synthetic chemistry have led to the efficient synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. These compounds have been explored for their electronic structures using density functional theory (DFT) and time-dependent (TD-DFT) computation, shedding light on their reactivity and potential applications in various fields (Ashraf et al., 2019).

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Research on diarylpyrimidines (DAPYs), a class of compounds related to this compound, has shown promise in treating HIV-1. Certain derivatives demonstrated strong activity against both wild-type HIV-1 and resistant strains, offering potential advancements in HIV treatment (Yan et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol are various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, growth, and survival.

Mode of Action

This compound interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This leads to a decrease in cell proliferation and growth, and an increase in cell death, particularly in cancer cells .

Biochemical Pathways

The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the activity of its targets, it disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and an increase in cell death .

Pharmacokinetics

It is known that the compound has high gi absorption . Its degree of lipophilicity allows it to diffuse easily into cells , suggesting good bioavailability.

Result of Action

The result of the action of this compound is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . This is due to the disruption of the signaling pathways involved in cell growth and survival.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature

Safety and Hazards

The safety information for 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol includes the following hazard statements: H302-H315-H320-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities . They are being studied for the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This research will help scientists design new selective, effective, and safe anticancer agents .

Biochemical Analysis

Biochemical Properties

7-Methylpyrido[2,3-D]pyrimidine-2,4-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary interactions is with dihydrofolate reductase, an enzyme involved in the folate pathway. This interaction inhibits the enzyme’s activity, leading to a decrease in the synthesis of tetrahydrofolate, a cofactor necessary for DNA synthesis and repair . Additionally, this compound has been shown to interact with tyrosine kinases, which are involved in cell signaling pathways that regulate cell division and proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth . Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dihydrofolate reductase, inhibiting its activity and leading to a decrease in tetrahydrofolate levels . This inhibition disrupts DNA synthesis and repair, ultimately causing cell death. Additionally, this compound can inhibit tyrosine kinases by binding to their ATP-binding sites, preventing their activation and subsequent signaling . This inhibition affects various downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization can affect the compound’s activity and function, as well as its overall therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization can enhance the compound’s efficacy by concentrating its activity in specific cellular compartments, thereby increasing its therapeutic potential.

properties

IUPAC Name

7-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)10-8(13)11-7(5)12/h2-3H,1H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMFMRMWLWUMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631537
Record name 7-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36075-35-1
Record name 7-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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